1-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one
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Overview
Description
1-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one is a heterocyclic compound with significant interest in the fields of chemistry and pharmacologyIt has a molecular formula of C16H14N2OS and a molecular weight of 282.36 g/mol .
Preparation Methods
The synthesis of 1-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one typically involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired thiohydantoin derivative . Industrial production methods often utilize similar synthetic routes but may employ different reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as a ligand for cannabinoid receptors.
Industry: It is used in the development of new materials with unique properties, such as antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. For instance, its ability to form complexes with iodine makes it effective in treating hyperthyroidism by inhibiting the synthesis of thyroid hormones . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one is part of a broader class of thiohydantoin derivatives. Similar compounds include:
5,5-Diphenyl-2-thioxoimidazolidin-4-one: Lacks the methyl group at the 1-position.
2-Thioxoimidazolidin-4-one: A simpler structure without the phenyl groups.
1-Methyl-2-thioxoimidazolidin-4-one: Similar but lacks the phenyl groups at the 5-position
Properties
Molecular Formula |
C16H14N2OS |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-methyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H14N2OS/c1-18-15(20)17-14(19)16(18,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,19,20) |
InChI Key |
WXMHBVIXLIKIFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)NC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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